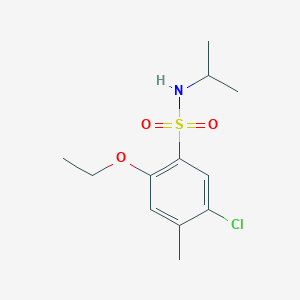

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide

Description

5-Chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide is a substituted benzenesulfonamide characterized by a chloro group at position 5, an ethoxy group at position 2, a methyl group at position 4, and an isopropyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides with diverse applications in medicinal chemistry and material science, particularly due to their tunable electronic and steric properties.

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-5-17-11-6-9(4)10(13)7-12(11)18(15,16)14-8(2)3/h6-8,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWRPHECIVOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Reaction with Isopropylamine: The sulfonyl chloride is then reacted with isopropylamine under controlled conditions to form the desired sulfonamide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity:

Sulfonamides, including 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide, have demonstrated significant antibacterial properties. Research indicates that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values are typically determined using broth microdilution assays, which help in assessing the efficacy of these compounds against specific pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal and Antiviral Properties:

In addition to antibacterial effects, sulfonamides have shown potential as antifungal and antiviral agents. Studies have reported their effectiveness in inhibiting the growth of fungal pathogens and viruses, making them valuable in treating infections that are resistant to conventional therapies .

Anti-inflammatory and Antitumor Activities:

this compound has also been investigated for anti-inflammatory properties. It may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases. Furthermore, preliminary studies suggest that this compound could exhibit antitumor activity by inducing apoptosis in cancer cells, highlighting its therapeutic potential in oncology .

Pharmacological Studies

ADMET Properties:

The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These studies indicate favorable absorption characteristics and metabolic stability, which are crucial for developing effective therapeutic agents. Notably, the compound has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which can enhance the bioavailability of co-administered drugs by prolonging their half-life .

Molecular Docking Studies:

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes involved in bacterial resistance mechanisms. These studies support the design of more potent derivatives by elucidating the structural requirements for enhanced activity .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The synthesized compounds were characterized using techniques such as IR spectroscopy and NMR spectroscopy. The results indicated that modifications to the sulfonamide structure could significantly enhance antibacterial potency .

Case Study 2: Application in Drug Formulation

Research has explored the incorporation of this compound into drug formulations aimed at treating bacterial infections. The compound's solubility and stability were assessed in various formulations, demonstrating its potential as an active pharmaceutical ingredient (API) in combination therapies .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli | |

| Antifungal | Inhibition of fungal growth | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Table 2: ADMET Properties

| Property | Description |

|---|---|

| Absorption | High |

| Distribution | Favorable |

| Metabolism | CYP inhibition |

| Toxicity | Low |

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide and analogous sulfonamide derivatives:

Key Observations :

- Substituent Diversity : The main compound’s ethoxy group contrasts with methoxy in and fluoro in , affecting electron-withdrawing/donating effects.

- N-Substituents : The isopropyl group in the main compound differs from thioimidazole in compound 14 and ethylamide linkers in , altering steric bulk and hydrogen-bonding capacity.

Key Observations :

Physicochemical Properties

Biological Activity

5-Chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, while also discussing its mechanism of action and related research findings.

- Molecular Formula : C12H18ClNO3S

- Molecular Weight : 305.82 g/mol

- Structure : The compound features a chloro group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μM |

| Escherichia coli | 15 μM |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

A notable study investigated the effects of various sulfonamide derivatives on cancer cell lines, revealing that compounds with similar structures to this compound showed promising cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results indicate the potential for further exploration of this compound in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that regulate apoptosis and inflammatory responses.

- Signal Pathway Alteration : The compound may alter key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and increased apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinical isolates of MRSA. The compound demonstrated significant inhibitory activity with an MIC comparable to other known sulfonamides .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on human fibroblast cells using the MTT assay. The results indicated low toxicity levels, suggesting a favorable safety profile for further development .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide, and how is its purity validated?

- Answer : The compound is typically synthesized via sulfonylation and etherification reactions. For example, intermediates like methyl 5-chloro-2-aminobenzoate can undergo sulfonylation using 4-methylbenzenesulfonyl chloride, followed by N-isopropylation with isopropylamine. Reaction optimization often involves controlling temperature and solvent polarity (e.g., dichloromethane or THF) . Purity is validated using HPLC (>95% purity) and spectroscopic techniques: -NMR (δ 1.2–1.4 ppm for isopropyl CH), -NMR, and IR (S=O stretching at ~1350 cm) .

Q. Which crystallographic techniques are essential for determining the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structural refinement uses software like SHELXL, with R-factors < 0.05 indicating high accuracy. Key metrics include bond angles (e.g., C-S-N ~107°) and torsional parameters for the ethoxy group .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Protocols involve broth microdilution (24–48 hr incubation at 37°C) with positive controls (e.g., ciprofloxacin). Activity is considered significant at MIC ≤ 16 µg/mL .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for optimizing the synthesis of this sulfonamide?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for key steps like sulfonylation. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates. Computational results guide experimental conditions (e.g., solvent selection, catalyst use) to reduce side products .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Answer : Contradictions often arise from impurities or assay variability. Strategies include:

- Purity validation : Mass spectrometry (HRMS) and elemental analysis.

- Standardized protocols : Follow CLSI guidelines for antimicrobial testing.

- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of this compound?

- Answer : Systematic SAR involves:

- Substituent variation : Modifying the chloro, ethoxy, or isopropyl groups.

- Bioisosteric replacement : Replacing sulfonamide with sulfonylurea to improve bioavailability.

- 3D-QSAR modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic fields to predict activity trends .

Q. What mechanistic insights explain the stability of the ethoxy group under acidic conditions during synthesis?

- Answer : The ethoxy group’s stability is attributed to resonance donation from the oxygen lone pairs into the aromatic ring, reducing electrophilic susceptibility. Kinetic studies (pH-rate profiling) show degradation only occurs below pH 2, with a half-life >24 hr at pH 4–8 .

Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.